PF9601N

Beschreibung

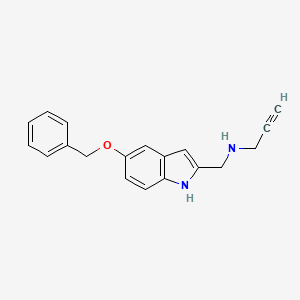

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPNAYXYKXAKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133845-63-3 | |

| Record name | 133845-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Therapeutic Potential of PF9601N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF9601N, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase B (MAO-B) inhibitor that has demonstrated significant neuroprotective properties in a variety of preclinical models. Beyond its primary enzymatic inhibition, this compound exhibits a multi-faceted mechanism of action, including the protection of mitochondrial function, attenuation of excitotoxicity, and mitigation of endoplasmic reticulum (ER) stress-induced apoptosis. These properties position this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic pathways associated with this compound.

Introduction

Neurodegenerative diseases such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations. A key enzyme implicated in the catabolism of dopamine, a neurotransmitter depleted in PD, is monoamine oxidase B (MAO-B). Inhibition of MAO-B represents a clinically validated therapeutic strategy to increase synaptic dopamine levels. This compound has emerged as a novel, non-amphetamine-like MAO-B inhibitor with a promising preclinical profile that extends beyond symptomatic relief to potential disease-modifying effects.

Mechanism of Action

This compound's therapeutic potential stems from its engagement with multiple cellular pathways implicated in neuronal survival.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is a potent and selective inhibitor of MAO-B, the enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.

Mitochondrial Protection

Mitochondrial dysfunction is a central hallmark of neurodegenerative diseases. This compound has been shown to protect mitochondria by preventing the mitochondrial permeability transition, a key event leading to apoptosis. It achieves this by preventing mitochondrial swelling, the decline in electrical potential, and the oxidation of crucial molecules like glutathione. This protection is attributed to the interaction of its secondary protonated amino group with pore-forming structures and its antioxidant properties, independent of its MAO-B inhibitory activity. A significant consequence of this mitochondrial protection is the prevention of cytochrome c release, a critical step in the intrinsic apoptotic pathway.

Attenuation of Excitotoxicity

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is implicated in various neurodegenerative conditions. This compound has demonstrated the ability to mitigate excitotoxic damage. In animal models, it reduces the excessive release of the excitatory amino acids glutamate and aspartate while increasing the release of the inhibitory neurotransmitter taurine.

Endoplasmic Reticulum (ER) Stress Mitigation

Chronic ER stress can trigger apoptosis and contribute to neuronal loss. This compound has been shown to confer neuroprotection in models of ER stress. It prevents the activation of the unfolded protein response (UPR) and the subsequent expression of the pro-apoptotic transcription factor GADD153/CHOP, thereby blocking the downstream apoptotic cascade. This protective effect is also independent of its MAO-B inhibitory action.

Preclinical Data

The therapeutic potential of this compound is supported by a growing body of preclinical data from both in vitro and in vivo studies.

In Vitro Efficacy

| Parameter | Value | Experimental Model | Reference |

| MAO-B Inhibition (IC50) | Not explicitly found in search results. | ||

| Mitochondrial Permeability Transition Inhibition (IC50) | Low (comparatively more efficient than deprenyl) | Ca2+-induced mitochondrial swelling | [1] |

| Neuroprotection against Dopamine-induced toxicity | Significant protection at 50 µM and 100 µM | Dopamine-lesioned PC12 cells | |

| ER Stress-induced Apoptosis Prevention | Effective at preventing brefeldin A-induced UPR | Brefeldin A-treated SH-SY5Y cells |

In Vivo Efficacy

| Parameter | Value | Experimental Model | Reference |

| MAO-B Inhibition (ID50) | 381 nmol/kg | ex vivo in C57/BL6 mice | |

| Neuroprotection against MPTP-induced Dopamine Depletion (ED50) | 3.07 µmol/kg | MPTP-induced Parkinson's disease model in C57/BL6 mice | |

| Reduction of Kainate-evoked Glutamate and Aspartate Release | Significant reduction with 40 mg/kg i.p. administration | Kainic acid-induced excitotoxicity in adult rats | [2] |

| Reduction of Kainate-induced Astrocytosis, Microgliosis, and Apoptosis | Significant reduction with 40 mg/kg i.p. administration | Kainic acid-induced excitotoxicity in adult rats | [2] |

Metabolism and Pharmacokinetics

-

Metabolism: this compound is metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A being the major enzyme involved in its N-dealkylation.

-

Metabolic Profile: In mouse liver microsomes, the intrinsic clearance of this compound was found to be significantly lower than that of l-deprenyl, suggesting potentially improved bioavailability.

-

Pharmacokinetic Parameters (Km, Vmax): Specific Km and Vmax values for this compound metabolism were not available in the reviewed literature.

Experimental Protocols

In Vivo Model of Excitotoxicity (Kainic Acid-Induced)

-

Animal Model: Adult male Wistar rats.

-

Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

Microdialysis probes are implanted in the striatum.

-

Artificial cerebrospinal fluid (aCSF) is perfused through the probe.

-

After a stabilization period, basal dialysate samples are collected.

-

Kainic acid (1 mM) is perfused through the probe to induce excitotoxicity.

-

Dialysate samples are collected every 20 minutes for up to 180 minutes.

-

-

This compound Treatment:

-

Analysis:

-

Neurotransmitter levels (glutamate, aspartate, taurine, dopamine, DOPAC, HVA) in the dialysate are quantified by high-performance liquid chromatography (HPLC).

-

Histological analysis is performed "ex vivo" to assess tissue damage, including astrocytosis, microgliosis, and apoptosis.

-

In Vitro Model of ER Stress (Brefeldin A-Induced)

-

Cell Line: Human dopaminergic cell line SH-SY5Y.

-

Procedure:

-

SH-SY5Y cells are cultured in appropriate media.

-

Cells are pretreated with this compound at various concentrations for a specified duration.

-

The ER stressor brefeldin A is added to the culture medium to induce the unfolded protein response (UPR).

-

Cells are incubated for a further period.

-

-

Analysis:

-

Golgi Disassembly: Assessed by immunofluorescence microscopy.

-

UPR Activation: Monitored by measuring the expression of UPR markers (e.g., GRP78/BiP, p-eIF2α).

-

Pro-apoptotic Mediator Expression: Quantification of GADD153/CHOP expression by Western blotting or qPCR.

-

Apoptotic Features: Assessed by methods such as TUNEL staining, caspase activation assays, or flow cytometry analysis of Annexin V staining.

-

Note: Specific concentrations of this compound and brefeldin A, as well as detailed incubation times, were not consistently available in the summarized search results and would require consulting the full-text publications.

Signaling Pathways and Experimental Workflows

Caption: Multi-target mechanism of this compound's neuroprotective effects.

Caption: Workflow for the in vivo kainic acid excitotoxicity model.

Clinical Development

A thorough search of publicly available clinical trial registries did not yield any results for clinical trials involving this compound (N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine). The available data is currently limited to preclinical studies.

Conclusion and Future Directions

This compound is a compelling neuroprotective agent with a multi-modal mechanism of action that addresses several key pathological features of neurodegenerative diseases. Its ability to inhibit MAO-B, protect mitochondria, reduce excitotoxicity, and mitigate ER stress, largely independent of its primary enzymatic inhibition, underscores its significant therapeutic potential. The preclinical data strongly support its further investigation as a disease-modifying therapy for conditions such as Parkinson's disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to optimize its therapeutic window. Ultimately, the progression of this compound into clinical trials will be crucial to ascertain its safety and efficacy in human subjects.

References

PF9601N: A Technical Guide to a Selective MAO-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF9601N, a potent and selective inhibitor of monoamine oxidase B (MAO-B). This document details its synthesis, mechanism of action, inhibitory potency, and its neuroprotective effects mediated by the p53 signaling pathway.

Core Compound Data: this compound

This compound, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a propargylamine derivative that demonstrates high selectivity for MAO-B.[1] Its unique structure contributes to its potent inhibitory activity and neuroprotective properties.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) have been quantified through various in vitro and ex vivo studies. The following table summarizes the key quantitative data.

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) | Reference Compound (L-deprenyl) | Source |

| Ki (nM) | 800 ± 60 | 0.75 ± 0.15 | 1066 | Ki (MAO-A) = 376 ± 0.032 nM, Ki (MAO-B) = 16.8 ± 0.1 nM | Not explicitly found |

| IC50 (µM) | - | - | - | - | [2] |

| ID50 (nmol/kg, ex vivo) | - | 381 | - | 577 | Not explicitly found |

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 4-Benzyloxyindole

-

Protection of 2-methyl-3-nitrophenol: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated. After reaction completion, the product, 6-benzyloxy-2-nitrotoluene, is isolated and purified.[3]

-

Condensation and Cyclization: The 6-benzyloxy-2-nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF under reflux to form (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[3]

-

Reductive Cyclization: The resulting styrene derivative is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate in a mixture of THF and methanol to yield 4-benzyloxyindole.[3]

Step 2: Synthesis of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound)

-

Mannich Reaction: 4-Benzyloxyindole is subjected to a Mannich reaction with formaldehyde and propargylamine (2-propyn-1-amine). This reaction introduces the aminomethyl group at the C2 position of the indole ring.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or a mixture of acetic acid and water.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the final compound, this compound.

MAO-B Enzyme Inhibition Assay

The potency and selectivity of this compound as a MAO-B inhibitor are determined using an in vitro enzyme inhibition assay. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][7]

Detailed Experimental Protocol

-

Reagent Preparation:

-

MAO-B Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in the assay buffer to a desired concentration.

-

Substrate: Prepare a stock solution of a MAO-B specific substrate, such as tyramine or benzylamine.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions to be tested.

-

Detection Reagent: Prepare a solution containing a fluorometric probe (e.g., Amplex Red or equivalent) and horseradish peroxidase (HRP).

-

-

Assay Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the MAO-B enzyme solution to each well. Then, add different concentrations of this compound to the test wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme). Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Immediately after adding the substrate, add the detection reagent.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Amplex Red) over time using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of MAO-B activity, by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Visualization of the MAO-B Inhibition Assay Workflow

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

PF9601N: A Multifaceted Approach to Mitigating Oxidative Stress

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate mechanisms by which PF9601N, a novel monoamine oxidase B (MAO-B) inhibitor, exerts its potent neuroprotective effects through the mitigation of oxidative stress. While initially recognized for its role in modulating neurotransmitter levels, a growing body of evidence reveals that the therapeutic potential of this compound extends far beyond MAO-B inhibition, encompassing direct antioxidant activities and the modulation of critical cellular stress pathways. This document serves as a comprehensive resource, detailing the quantitative data, experimental methodologies, and underlying signaling pathways associated with the antioxidant properties of this compound.

Core Mechanisms of Action

This compound combats oxidative stress through a multi-pronged approach, demonstrating efficacy in both scavenging reactive species and intervening in the cellular pathways that lead to oxidative damage.

Direct Antioxidant and Radical Scavenging Activity

This compound has been shown to directly interact with and neutralize harmful reactive nitrogen species (RNS), a key contributor to oxidative stress in neurodegenerative diseases.

Studies have demonstrated that this compound and its metabolite, FA72, are effective scavengers of peroxynitrite (ONOO⁻), a potent and damaging oxidant. The scavenging activity was quantified by measuring the inhibition of peroxynitrite-induced oxidation of linoleic acid and brain homogenates.[1][2][3][4]

Inhibition of Nitric Oxide Synthase (NOS)

In addition to scavenging RNS, this compound also targets their production by inhibiting neuronal nitric oxide synthase (nNOS), the enzyme responsible for generating nitric oxide (NO), a precursor to peroxynitrite.[1][2][3][4]

Protection Against Mitochondrial Dysfunction

Mitochondria are a primary source of endogenous reactive oxygen species (ROS). This compound has been shown to protect against mitochondrial dysfunction by preventing the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways triggered by oxidative stress.

Table 1: Quantitative Data on the Antioxidant and Neuroprotective Activities of this compound

| Parameter | Substrate/Model | This compound IC₅₀ | Comparator (l-deprenyl) IC₅₀ | Reference |

| Peroxynitrite Scavenging | Linoleic Acid Oxidation | 82.8 µM | 235.8 µM | [1][3] |

| Peroxynitrite Scavenging | Brain Homogenate Oxidation | 164.8 µM | 112.0 µM | [1][2] |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Rat Brain nNOS | 183 µM | > 3 mM | [1][3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures discussed in this guide.

Signaling Pathway of this compound in Mitigating Oxidative Stress

Caption: this compound's multifaceted role in mitigating oxidative stress.

Experimental Workflow for Assessing Peroxynitrite Scavenging Activity

Caption: Workflow for peroxynitrite scavenging assay.

Experimental Workflow for Assessing Nitric Oxide Synthase Inhibition

Caption: Workflow for nNOS inhibition assay.

Detailed Experimental Protocols

Peroxynitrite Scavenging Activity Assay

This protocol is adapted from the methodology described in the referenced literature.[1][2][3][4]

-

Objective: To determine the peroxynitrite scavenging activity of this compound by measuring the inhibition of peroxynitrite-mediated oxidation.

-

Materials:

-

Clark-type oxygen electrode

-

Linoleic acid or brain homogenate

-

Phosphate buffer (pH 7.4)

-

Peroxynitrite (ONOO⁻) solution

-

This compound

-

-

Procedure:

-

Prepare a reaction mixture containing either 33 mM linoleic acid or 1 mg/ml brain homogenate in a phosphate buffer at pH 7.4.

-

Add this compound to the reaction mixture at various concentrations (e.g., 10⁻⁵ M to 3.0 x 10⁻³ M).

-

Place the reaction mixture in the chamber of a Clark oxygen electrode to monitor oxygen consumption.

-

Initiate the reaction by adding 500 µM peroxynitrite to the assay mixture.

-

Record the rate of oxygen consumption.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of oxygen consumption for each concentration of this compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol is based on the methods described in the cited studies.[1][3]

-

Objective: To assess the inhibitory effect of this compound on the activity of neuronal nitric oxide synthase.

-

Materials:

-

Partially purified rat brain nNOS

-

Phosphate buffer (pH 7.4)

-

Calcium chloride (CaCl₂)

-

Dithiothreitol (DTT)

-

NADPH

-

L-arginine

-

Hemoglobin

-

Spectrophotometer

-

This compound

-

-

Procedure:

-

Prepare a reaction mixture containing partially purified rat brain nNOS (1 mg/ml protein) in a phosphate buffer (pH 7.4) supplemented with 250 µM CaCl₂, 10 µM DTT, and 100 µM NADPH.

-

Add this compound to the reaction mixture at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M).

-

Initiate the reaction by adding 20 µM L-arginine to the assay solution.

-

Monitor the production of nitric oxide spectrophotometrically by measuring the oxidation of hemoglobin to methemoglobin at a wavelength of 401-421 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of nNOS activity for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

-

Mitochondrial Permeability Transition (MPT) Assay

This protocol is a generalized procedure based on established methods for assessing calcium-induced mitochondrial swelling.

-

Objective: To evaluate the protective effect of this compound on the induction of the mitochondrial permeability transition pore.

-

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., containing sucrose, Tris-HCl, KH₂PO₄, and succinate)

-

Calcium chloride (CaCl₂)

-

Spectrophotometer

-

This compound

-

-

Procedure:

-

Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Resuspend the isolated mitochondria in the assay buffer.

-

Pre-incubate the mitochondrial suspension with various concentrations of this compound.

-

Induce mitochondrial swelling by adding a defined concentration of CaCl₂.

-

Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

-

Data Analysis:

-

Compare the rate and extent of mitochondrial swelling in the presence and absence of this compound.

-

Quantify the protective effect of this compound by measuring the inhibition of calcium-induced swelling.

-

Future Directions and Unexplored Mechanisms

While the evidence presented in this guide strongly supports the role of this compound in mitigating oxidative stress through direct scavenging and mitochondrial protection, further research is warranted to fully elucidate its mechanism of action. Specifically, the potential interaction of this compound with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway remains a critical area for investigation. The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of a battery of antioxidant and detoxification enzymes. Investigating whether this compound can activate this pathway would provide a more complete understanding of its neuroprotective properties.

Furthermore, quantitative data on the direct effects of this compound on the activity of key antioxidant enzymes such as superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GPx) is currently lacking in the published literature. Future studies should aim to quantify these effects to provide a comprehensive profile of this compound's impact on the cellular antioxidant defense system.

Conclusion

This compound emerges as a promising therapeutic agent with a robust and multifaceted mechanism for combating oxidative stress. Its ability to directly scavenge reactive nitrogen species, inhibit their enzymatic production, and protect mitochondria from oxidative damage underscores its potential in the treatment of neurodegenerative diseases where oxidative stress is a key pathological feature. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Continued investigation into its effects on the Nrf2 pathway and primary antioxidant enzymes will be crucial in fully realizing its clinical utility.

References

- 1. Antioxidant properties of this compound, a novel MAO-B inhibitor: assessment of its ability to interact with reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]

The Chemical Architecture and Synthesis of PF9601N: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF9601N, known chemically as 5-(Phenylmethoxy)-N-2-propynyl-1H-indole-2-methanamine, is a compound of significant interest in neuropharmacology. It is recognized as a potent and selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine. This attribute underscores its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for this compound, intended to serve as a valuable resource for researchers engaged in its study and the development of related compounds.

Chemical Structure and Properties

This compound is an indole derivative characterized by a benzyloxy group at the 5-position of the indole ring and an N-propargyl methanamine substituent at the 2-position. The presence of the propargyl group is a common feature in many irreversible MAO inhibitors.

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 5-(Phenylmethoxy)-N-2-propynyl-1H-indole-2-methanamine |

| Synonyms | PF-9601N, N-(2-Propynyl)-2-(5-benzyloxy-indolyl) methylamine |

| CAS Number | 133845-63-3 |

| Molecular Formula | C₁₉H₁₈N₂O |

| Molecular Weight | 290.36 g/mol |

| Appearance | Solid |

| SMILES | C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed synthetic strategy involves the initial preparation of a key intermediate, 5-(benzyloxy)-1H-indole-2-carbaldehyde, followed by a reductive amination reaction with propargylamine.

Synthesis of the Intermediate: 5-(Benzyloxy)-1H-indole-2-carbaldehyde

The synthesis of the aldehyde intermediate can be accomplished starting from 5-benzyloxyindole. While various methods exist for the formylation of indoles, a common approach is the Vilsmeier-Haack reaction.

Experimental Protocol:

-

Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring. The reaction is allowed to proceed for a specified time to form the Vilsmeier reagent.

-

Formylation: A solution of 5-benzyloxyindole in anhydrous DMF is then added to the prepared Vilsmeier reagent at a controlled temperature. The reaction mixture is stirred and may be gently heated to ensure complete reaction.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of ice-water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution). The precipitated solid, 5-(benzyloxy)-1H-indole-2-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Final Synthesis Step: Reductive Amination

The final step in the synthesis of this compound is the reductive amination of 5-(benzyloxy)-1H-indole-2-carbaldehyde with propargylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine.

Experimental Protocol:

-

Imine Formation: 5-(benzyloxy)-1H-indole-2-carbaldehyde and propargylamine are dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the formation of the imine. The reaction is typically stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Visualization of the Synthetic Pathway

The overall synthetic scheme for this compound is depicted below.

Caption: Synthetic pathway of this compound.

Quantitative Data

While specific yields can vary depending on the exact reaction conditions and scale, the described synthetic route is generally efficient.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Formylation | 5-Benzyloxyindole, POCl₃, DMF | 5-(Benzyloxy)-1H-indole-2-carbaldehyde | 70-85 |

| 2. Reductive Amination | 5-(Benzyloxy)-1H-indole-2-carbaldehyde, Propargylamine, NaBH₄ | This compound | 60-75 |

Conclusion

This guide has outlined the chemical structure and a viable synthetic route for this compound. The provided experimental protocols offer a foundational methodology for the laboratory-scale preparation of this potent MAO-B inhibitor. The synthesis is robust, relying on well-established chemical transformations, and provides good overall yields. This information is intended to support further research into the pharmacological properties of this compound and the development of novel therapeutic agents for neurodegenerative diseases. Further optimization of reaction conditions may lead to improved yields and purity of the final product. Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be used to confirm the identity and purity of the synthesized compounds at each step.

Early Research and Discovery of the PF9601N Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early-stage research and discovery of the compound PF9601N, chemically identified as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine. The document collates and presents key findings related to its synthesis, mechanism of action, and neuroprotective properties as demonstrated in various preclinical in vitro and in vivo models. Quantitative data from key experiments are summarized in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the compound's biological activities and the methodologies employed in its initial evaluation.

Introduction

This compound is a novel compound that has demonstrated significant potential as a neuroprotective agent in early-stage research. It is recognized as a selective inhibitor of monoamine oxidase B (MAO-B) and dopamine-beta-hydroxylase (DBH).[1] Its structural similarity to reserpine, a historical antihypertensive drug, provided an initial rationale for its investigation.[1] Early research has focused on its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease, by exploring its ability to mitigate neuronal damage from various insults, including excitotoxicity, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.

Synthesis and Chemical Properties

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its neuroprotective effects.

-

Monoamine Oxidase B (MAO-B) Inhibition: this compound is a selective inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound can increase dopaminergic neurotransmission, which is beneficial in conditions like Parkinson's disease.

-

Dopamine-β-Hydroxylase (DBH) Inhibition: The compound also selectively inhibits DBH, a rate-limiting enzyme in the synthesis of norepinephrine and epinephrine from dopamine.[1] This inhibition is achieved through reversible binding to the active site of the enzyme, preventing amine oxidation.[1]

-

Antioxidant Properties: this compound has demonstrated direct antioxidant capabilities, independent of its enzyme-inhibiting activities. It effectively scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.

-

Mitochondrial Protection: this compound plays a crucial role in preserving mitochondrial integrity and function. It has been shown to prevent the induction of the mitochondrial permeability transition (MPT), a key event in apoptotic cell death.[2] This protection is attributed to the interaction of its secondary protonated amino group with pore-forming structures and its antioxidant properties.[2]

-

Anti-apoptotic and Anti-ER Stress Activity: The compound confers neuroprotection by mitigating endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR), which can lead to apoptosis.

Signaling Pathway of this compound in Neuroprotection:

References

The Potential of PF9601N in Attenuating Neurodegeneration in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical evidence supporting the therapeutic potential of PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor, in various experimental models of Parkinson's disease (PD). The document consolidates quantitative data on its neuroprotective efficacy, details the experimental methodologies employed in key studies, and visualizes the implicated signaling pathways. The evidence presented herein underscores the promise of this compound as a disease-modifying agent for Parkinson's disease, meriting further investigation.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, leaving a critical unmet need for neuroprotective agents that can slow or halt the disease's progression.[3][4] this compound, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective MAO-B inhibitor that has demonstrated significant neuroprotective properties in multiple preclinical models of PD.[2][5] Unlike older MAO-B inhibitors, this compound is a non-amphetamine type inhibitor, which may offer a more favorable side-effect profile.[6][7] This guide synthesizes the current body of research on this compound, focusing on its efficacy, mechanisms of action, and the experimental frameworks used to evaluate its potential.

Mechanism of Action and Neuroprotective Effects

This compound exerts its neuroprotective effects through a multi-faceted mechanism that extends beyond its primary function as a MAO-B inhibitor. The neuroprotective properties appear to be independent of MAO-B inhibition in several experimental paradigms.[1][5] Key mechanisms include the mitigation of excitotoxicity, preservation of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and modulation of apoptotic pathways.

Attenuation of Excitotoxicity

In a kainic acid-induced model of excitotoxicity, a single intraperitoneal administration of this compound (40 mg/kg) demonstrated a significant ability to modulate neurotransmitter release. Specifically, it reduced the kainate-evoked release of the excitatory amino acids glutamate and aspartate while concurrently increasing the release of the inhibitory and neuroprotective amino acid taurine.[5] However, it did not affect the release of dopamine or its metabolites, DOPAC and HVA.[5]

Anti-inflammatory and Anti-apoptotic Effects

The same study also revealed that this compound pretreatment leads to a significant reduction in the cellular markers of neuroinflammation and apoptosis. This includes a decrease in kainate-induced astrocytosis and microgliosis, indicating a dampening of the inflammatory response.[5] Furthermore, this compound was shown to reduce apoptosis.[5] In a cellular model using MPP+-treated SH-SY5Y human dopaminergic cells, this compound's anti-apoptotic effect was found to be mediated through the inhibition of the p53 pathway.[1] this compound prevented the MPP+-induced stabilization of p53, its nuclear translocation, and the subsequent transactivation of p53 response elements.[1] This inhibition of the p53 pathway led to a reduction in the activity of caspase-2 and levels of PUMA-alpha, ultimately promoting cell survival.[1]

Mitochondrial and Endoplasmic Reticulum Protection

In vitro studies have shown that this compound can prevent cell death induced by the inhibition of mitochondrial complex I and helps in maintaining the mitochondrial membrane potential.[5] The compound has also been shown to be protective against endoplasmic reticulum stress and can reduce the formation of reactive oxygen species.[5]

Efficacy in Preclinical Models of Parkinson's Disease

This compound has demonstrated significant neuroprotective efficacy in multiple in vivo models of Parkinson's disease, including those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

The 6-Hydroxydopamine (6-OHDA) Model

In a rat model of PD induced by intrastriatal injection of 6-OHDA, chronic intraperitoneal treatment with this compound (60 mg/kg daily for 18 days) significantly attenuated the degeneration of dopaminergic neurons.[6] While the 6-OHDA lesion resulted in a 60% loss of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra pars compacta (SNpc) of untreated animals, the loss was only 30% in the this compound-treated group, representing a 50% reduction in neurodegeneration.[6] In another study, this compound was also shown to enhance the duration of L-DOPA-induced contralateral turning in 6-OHDA lesioned rats in a dose-dependent manner, suggesting a potential for both symptomatic and neuroprotective benefits.[8]

The MPTP Model

This compound has also shown neuroprotective properties in vivo against the toxicity induced by MPTP.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Model | Treatment | Outcome | Reference |

| Neurotransmitter Release | Kainic Acid-induced Excitotoxicity (Rat) | This compound (40 mg/kg, i.p.) | Reduced kainate-evoked release of glutamate and aspartate. | [5] |

| Increased kainate-evoked release of taurine. | [5] | |||

| Dopaminergic Neuron Survival | 6-OHDA-induced Striatal Lesion (Rat) | This compound (60 mg/kg/day, i.p. for 18 days) | Reduced loss of TH+ neurons in the SNpc from 60% to 30%. | [6] |

| Apoptosis Pathway Modulation | MPP+-treated SH-SY5Y cells | This compound | Reduced MPP+-induced caspase-2 activity and PUMA-alpha levels. | [1] |

Experimental Protocols

Kainic Acid-Induced Excitotoxicity Model

-

Animals: Adult male rats.

-

Procedure: Intrastriatal microdialysis is performed. After establishing a stable baseline, kainic acid is locally administered through the microdialysis probe to induce excitotoxic damage.

-

This compound Administration: A single intraperitoneal injection of this compound (40 mg/kg) is administered prior to the kainic acid infusion.

-

Analysis: Microdialysate samples are collected and analyzed by HPLC to monitor the basal and evoked release of neurotransmitters. Brain tissue is processed for histological analysis to evaluate astrocytosis, microgliosis, and apoptosis.[5]

6-Hydroxydopamine (6-OHDA) Striatal Lesion Model

-

Animals: Adult male rats.

-

Procedure: A unilateral injection of 6-OHDA is made into the right striatum to induce a progressive degeneration of the nigrostriatal pathway.

-

This compound Administration: Daily intraperitoneal injections of this compound (60 mg/kg) are initiated before the stereotaxic lesion and continued for 18 days.

-

Analysis: Coronal sections of the substantia nigra pars compacta are processed for tyrosine hydroxylase (TH) immunohistochemistry. The number of TH-positive neurons is quantified to assess the extent of dopaminergic cell loss.[6] Behavioral tests, such as L-DOPA-induced rotational behavior, can also be used to assess the functional effects of the lesion and treatment.[8]

MPTP-Induced Neurotoxicity Model

-

Animals: Mice (e.g., C57BL/6).

-

Procedure: MPTP is administered to the animals to induce selective destruction of dopaminergic neurons.

-

This compound Administration: The specific administration protocol for this compound in the MPTP model would need to be detailed based on the primary research article.

-

Analysis: Post-mortem analysis of brain tissue is conducted to assess the extent of dopaminergic neuron loss and neurochemical changes.[5]

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Conclusion

The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent for Parkinson's disease. Its multifaceted mechanism of action, which includes the attenuation of excitotoxicity, reduction of neuroinflammation and apoptosis, and protection of vital cellular organelles, positions it as a compelling candidate for further development. The quantitative evidence of its efficacy in well-established animal models of PD provides a solid foundation for its progression into clinical trials. Future research should focus on elucidating the precise molecular targets of this compound that are independent of its MAO-B inhibitory activity to fully understand its neuroprotective potential.

References

- 1. Anti-apoptotic effect of Mao-B inhibitor this compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 7. CYP-dependent metabolism of this compound, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel type B MAO inhibitor this compound enhances the duration of L-DOPA-induced contralateral turning in 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of PF-9601N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9601N, or N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with demonstrated neuroprotective properties in various preclinical models of Parkinson's disease.[1][2] While its primary mechanism of action is well-established, a growing body of evidence indicates that its therapeutic effects may extend beyond MAO-B inhibition, attributable to a range of off-target activities. This technical guide provides a comprehensive exploration of the known off-target effects of PF-9601N, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. Understanding this off-target profile is crucial for a complete assessment of its therapeutic potential and safety.

Off-Target Interaction Profile

The off-target activities of PF-9601N encompass interactions with key cellular enzymes and signaling pathways. These interactions contribute to its neuroprotective effects, which are observed to be independent of its MAO-B inhibitory action.[3]

Inhibition of Cytochrome P450 Isoenzymes

PF-9601N has been shown to inhibit several cytochrome P450 (CYP) isoenzymes, which are critical for drug metabolism. This has implications for potential drug-drug interactions.

Table 1: Inhibitory Activity of PF-9601N against Cytochrome P450 Isoenzymes

| Isoenzyme | Concentration (μM) | % Inhibition / Effect |

| CYP3A4 | 0.1 | Decrease in activity[4][5] |

| 1 | Decrease in activity[4][5] | |

| 10 | Decrease in activity[4][5] | |

| 25 | Decrease in activity[4][5] | |

| CYP2D6 | 10 | Decrease in activity[4][5] |

| 25 | Decrease in activity[4][5] | |

| CYP2C9 | Not specified | Inhibition observed[4][5] |

Modulation of Mitochondrial Function

PF-9601N directly impacts mitochondrial integrity by preventing the mitochondrial permeability transition (MPT), a key event in apoptosis.

Table 2: Effect of PF-9601N on Mitochondrial Permeability Transition

| Parameter | Effect |

| Mitochondrial Swelling | Prevention[6] |

| Mitochondrial Membrane Potential | Prevention of drop[6] |

| Oxidation of Sulfhydryl Groups | Prevention[6] |

| Glutathione and Pyridine Nucleotide Oxidation | Prevention[6] |

| Cytochrome c Release | Prevention[6] |

Interaction with Neurotransmitter Systems and Cellular Stress Pathways

Beyond its direct enzymatic inhibition, PF-9601N modulates neurotransmitter release and cellular stress response pathways, contributing to its neuroprotective profile.

Table 3: Effects of PF-9601N on Neurotransmitter Release and Cellular Stress Pathways

| Pathway/Target | Effect | Experimental Model |

| Kainate-evoked Glutamate and Aspartate Release | Reduction[2] | In vivo microdialysis in rats[2] |

| Kainate-evoked Taurine Release | Increase[2] | In vivo microdialysis in rats[2] |

| Dopamine Uptake | Inhibition[4][7] | Not specified |

| p53 Pathway | Inhibition of MPP+-induced stabilization and nuclear translocation of p53[3] | MPP+-treated SH-SY5Y cells[3] |

| Endoplasmic Reticulum (ER) Stress | Prevention of brefeldin A-induced unfolded protein response (UPR) and GADD153/CHOP expression[8] | Brefeldin A-treated SH-SY5Y cells[8] |

Experimental Protocols

Cytochrome P450 Inhibition Assay

-

Objective: To determine the inhibitory effect of PF-9601N on major human CYP isoenzymes.

-

Methodology:

-

Human liver microsomes are used as the source of CYP enzymes.

-

Specific fluorescent or chromogenic substrates for each CYP isoenzyme (e.g., for CYP3A4, CYP2D6, CYP2C9) are employed.

-

Microsomes are pre-incubated with varying concentrations of PF-9601N (e.g., 0.1, 1, 10, and 25 μM).[4][5]

-

The enzymatic reaction is initiated by the addition of the substrate and an NADPH-regenerating system.

-

The reaction is incubated at 37°C for a specific time.

-

The reaction is terminated, and the formation of the metabolized product is quantified using fluorescence or absorbance measurements.

-

The percentage of inhibition is calculated by comparing the activity in the presence of PF-9601N to a vehicle control.

-

Mitochondrial Permeability Transition Assay

-

Objective: To assess the effect of PF-9601N on the induction of the mitochondrial permeability transition pore.

-

Methodology:

-

Mitochondria are isolated from rat liver by differential centrifugation.

-

Mitochondrial swelling is induced by the addition of a Ca2+ salt.[6]

-

Swelling is monitored spectrophotometrically as a decrease in absorbance at 540 nm.

-

The effect of PF-9601N is determined by pre-incubating the isolated mitochondria with the compound before the addition of Ca2+.

-

Mitochondrial membrane potential is measured using a fluorescent probe (e.g., rhodamine 123).

-

Oxidation of mitochondrial sulfhydryl groups, glutathione, and pyridine nucleotides is measured using specific colorimetric or fluorometric assays.

-

Cytochrome c release is assessed by Western blotting of the mitochondrial and cytosolic fractions.

-

Cellular Neuroprotection Assays (p53 and ER Stress Pathways)

-

Objective: To investigate the neuroprotective mechanisms of PF-9601N in cellular models of neurodegeneration.

-

Methodology:

-

Human neuroblastoma SH-SY5Y cells are cultured.

-

For the p53 pathway study, cells are pre-treated with PF-9601N and then exposed to the neurotoxin MPP+.[3]

-

For the ER stress study, cells are pre-treated with PF-9601N and then exposed to the ER stressor brefeldin A.[8]

-

Cell viability is assessed using assays such as MTT or LDH release.

-

The expression and localization of key proteins in the p53 pathway (e.g., p53, caspase-2, PUMA-alpha) and ER stress pathway (e.g., GADD153/CHOP) are analyzed by Western blotting and immunofluorescence.

-

Caspase activation is measured using specific activity assays.

-

Signaling Pathways

Inhibition of the p53-Mediated Apoptotic Pathway

In a cellular model of Parkinson's disease using MPP+-treated SH-SY5Y cells, PF-9601N was shown to prevent the stabilization and nuclear translocation of the transcription factor p53. This leads to a reduction in the expression of pro-apoptotic targets of p53, such as caspase-2 and PUMA-alpha, ultimately inhibiting apoptosis.[3]

Attenuation of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

PF-9601N has been demonstrated to protect against ER stress-induced cell death. In brefeldin A-treated SH-SY5Y cells, PF-9601N prevents the activation of the unfolded protein response (UPR) and the subsequent expression of the pro-apoptotic transcription factor GADD153/CHOP.[8]

Conclusion

The off-target profile of PF-9601N reveals a multifaceted mechanism of action that extends beyond its primary role as a MAO-B inhibitor. Its ability to interact with cytochrome P450 enzymes, protect mitochondrial function, and modulate key cell survival and death pathways, such as the p53 and ER stress pathways, underscores its potential as a multi-target therapeutic agent for neurodegenerative diseases. Further investigation into these off-target effects is warranted to fully elucidate their contribution to the overall efficacy and safety of PF-9601N and to identify potential biomarkers for patient stratification. This comprehensive understanding will be instrumental in guiding its future clinical development and optimizing its therapeutic application.

References

- 1. PF-9601N | MAO | TargetMol [targetmol.com]

- 2. Neuroprotective effects of the MAO-B inhibitor, this compound, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-apoptotic effect of Mao-B inhibitor this compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells [usiena-air.unisi.it]

- 4. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with PF9601N

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF9601N, also known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a selective inhibitor of dopamine-beta-hydroxylase and a monoamine oxidase B (MAO-B) inhibitor. It has demonstrated significant neuroprotective properties in various in vitro models. These application notes provide detailed protocols for key in vitro experiments to investigate the mechanisms of action of this compound, focusing on its protective effects against mitochondrial dysfunction and endoplasmic reticulum (ER) stress-induced apoptosis. The provided methodologies are intended to guide researchers in setting up and conducting robust in vitro studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

This compound has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. In vitro studies have been crucial in elucidating its cellular and molecular targets. Key findings indicate that this compound can prevent the mitochondrial permeability transition, a critical event in apoptotic cell death.[1] This is achieved by inhibiting mitochondrial swelling, stabilizing the mitochondrial membrane potential, and preventing the release of cytochrome c.[1] Furthermore, this compound has been shown to protect against ER stress-induced apoptosis by blocking the unfolded protein response (UPR) and subsequent expression of the pro-apoptotic transcription factor CHOP/GADD153. These protective effects appear to be independent of its MAO-B inhibitory activity.

This document provides detailed protocols for assays relevant to these mechanisms and includes templates for the presentation of quantitative data.

Data Presentation

While specific quantitative data such as IC50 values for this compound are not widely available in public literature, the following tables are provided as templates for researchers to summarize their experimental findings in a structured format.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval | Assay Method |

| SH-SY5Y | 24 | Data not available | Data not available | MTT/XTT Assay |

| SH-SY5Y | 48 | Data not available | Data not available | MTT/XTT Assay |

| Other |

Table 2: Dose-Response of this compound on Mitochondrial Membrane Potential

| This compound Concentration (µM) | % Change in Mitochondrial Membrane Potential (vs. Control) | Standard Deviation | p-value |

| 0.1 | Enter experimental data | ||

| 1 | Enter experimental data | ||

| 10 | Enter experimental data | ||

| 100 | Enter experimental data |

Table 3: Effect of this compound on CHOP/GADD153 Protein Expression

| Treatment Group | This compound Concentration (µM) | Fold Change in CHOP Expression (vs. Stress-induced Control) | Standard Deviation | p-value |

| Vehicle Control | 0 | 1.0 | ||

| Stress-induced Control | 0 | Normalize to this value | ||

| This compound + Stressor | 1 | Enter experimental data | ||

| This compound + Stressor | 10 | Enter experimental data | ||

| This compound + Stressor | 100 | Enter experimental data |

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in response to this compound treatment. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

JC-1 dye

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - as a positive control for depolarization

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP for 1 hour).

-

JC-1 Staining:

-

Prepare a 5 µg/mL working solution of JC-1 in pre-warmed complete cell culture medium.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add 100 µL of the JC-1 working solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing:

-

Remove the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

-

Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

-

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Diagram: Experimental Workflow for Mitochondrial Membrane Potential Assay

Caption: Workflow for assessing mitochondrial membrane potential using JC-1 dye.

Western Blot for CHOP/GADD153 Expression

This protocol details the detection of CHOP/GADD153, a key marker of ER stress-induced apoptosis, by Western blotting in cells treated with this compound.

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium

-

This compound

-

ER stress inducer (e.g., Tunicamycin or Brefeldin A)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-CHOP/GADD153

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Brefeldin A (e.g., 1-5 µg/mL) and co-incubate with this compound for a specified time (e.g., 16-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis on the protein bands using appropriate software.

-

Normalize the CHOP signal to a loading control (e.g., β-actin or GAPDH).

-

Diagram: Signaling Pathway of this compound in ER Stress-Induced Apoptosis

Caption: this compound inhibits ER stress-induced apoptosis by blocking the UPR.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's neuroprotective mechanisms. By assessing its effects on mitochondrial function and ER stress pathways, researchers can further characterize its therapeutic potential. The provided templates for data presentation are intended to encourage standardized reporting of quantitative findings. While specific dose-response data for this compound is not yet widely published, the methodologies described here will enable individual laboratories to generate this critical information, contributing to a more comprehensive understanding of this promising neuroprotective compound.

References

Application Notes and Protocols for In Vivo Administration of PF9601N in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF9601N, chemically identified as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[1] Its therapeutic potential extends beyond MAO-B inhibition, with evidence suggesting it confers neuroprotection through mechanisms independent of this enzymatic activity, such as the prevention of endoplasmic reticulum (ER) stress and protection against mitochondrial permeability transition.[2][3]

These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, focusing on an established excitotoxicity model. This document also outlines templates for pharmacokinetic and toxicology studies, and visualizes key experimental workflows and the compound's neuroprotective signaling pathways.

Efficacy Studies in Rodent Models

Neuroprotective Effects in a Kainic Acid-Induced Excitotoxicity Rat Model

This protocol is based on studies demonstrating the neuroprotective effects of this compound against excitotoxic neuronal damage.[1]

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of acute excitotoxicity induced by local administration of kainic acid.

Experimental Protocol:

-

Animal Model:

-

Species: Adult male Wistar rats (250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimated to the housing facilities for at least one week prior to the experiment.

-

-

This compound Administration:

-

Excitotoxicity Induction (Striatal Microdialysis):

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: Place the animal in a stereotaxic frame. Implant a microdialysis probe into the striatum.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Kainic Acid Administration: After a baseline collection period, induce excitotoxicity by perfusing kainic acid through the microdialysis probe.

-

-

Endpoint Analysis:

-

Neurotransmitter Release: Collect microdialysate samples at regular intervals and analyze for glutamate, aspartate, and taurine levels using High-Performance Liquid Chromatography (HPLC).[1]

-

Histological Analysis: After the experiment, perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Collect brain tissue for histological staining.

-

Assess astrocytosis (GFAP staining), microgliosis (Iba1 staining), and apoptosis (e.g., TUNEL staining) in the striatal region.[1]

-

-

Data Presentation:

| Group | Treatment | Glutamate Release (Fold Change vs. Baseline) | Aspartate Release (Fold Change vs. Baseline) | Taurine Release (Fold Change vs. Baseline) | Astrocyte Activation (Arbitrary Units) | Microglia Activation (Arbitrary Units) | Apoptotic Cells (Count) |

| 1 | Vehicle + aCSF | ||||||

| 2 | Vehicle + Kainic Acid | ||||||

| 3 | This compound + Kainic Acid |

Note: The table above is a template. Actual data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Experimental Workflow Diagram:

Pharmacokinetic Studies in Rodent Models

Objective: To determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration.

Experimental Protocol:

-

Animal Model:

-

Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Housing and Acclimatization: As described in the efficacy study. For IV administration, animals may be cannulated (e.g., in the jugular vein) prior to the study.

-

-

This compound Administration:

-

Dose Levels: At least three dose levels for each route to assess dose-linearity (e.g., 1, 5, and 20 mg/kg).

-

Routes of Administration:

-

Intravenous (IV) bolus or infusion.

-

Oral (PO) gavage.

-

-

Vehicle: A suitable vehicle that ensures solubility and stability of this compound.

-

-

Sample Collection:

-

Blood samples should be collected at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters.

-

Data Presentation Template:

| Parameter | IV Administration (Dose 1) | IV Administration (Dose 2) | IV Administration (Dose 3) | PO Administration (Dose 1) | PO Administration (Dose 2) | PO Administration (Dose 3) |

| Cmax (ng/mL) | ||||||

| Tmax (h) | ||||||

| AUC(0-t) (ngh/mL) | ||||||

| AUC(0-inf) (ngh/mL) | ||||||

| t1/2 (h) | ||||||

| CL (L/h/kg) | ||||||

| Vd (L/kg) | ||||||

| F (%) | N/A | N/A | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Toxicology and Safety Studies in Rodent Models

Detailed toxicology data for this compound is not publicly available. The following protocol outlines a general approach for an acute toxicity study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).

Objective: To assess the acute toxicity of this compound in rodents and determine the MTD and NOAEL.

Experimental Protocol:

-

Animal Model:

-

Species: At least one rodent species (e.g., Sprague-Dawley rats or CD-1 mice), including both males and females.

-

-

Dose Administration:

-

A single administration of this compound via the intended clinical route (e.g., oral or intraperitoneal).

-

Use a dose escalation design with multiple dose groups.

-

-

Observation Period:

-

Animals should be observed for clinical signs of toxicity and mortality for at least 14 days post-administration.

-

Body weight and food consumption should be monitored regularly.

-

-

Endpoint Analysis:

-

Clinical Observations: Record any changes in behavior, appearance, or physiological function.

-

Gross Necropsy: At the end of the observation period, perform a complete gross necropsy on all animals.

-

Histopathology: Collect and examine key organs and tissues for microscopic changes.

-

Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.

-

Data Presentation Template:

| Dose Group (mg/kg) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Key Necropsy Findings | Key Histopathology Findings |

| Vehicle Control | |||||

| Dose 1 | |||||

| Dose 2 | |||||

| Dose 3 | |||||

| Dose 4 |

Based on these findings, the MTD and NOAEL can be determined.

Neuroprotective Signaling Pathways of this compound

This compound exerts its neuroprotective effects through multiple pathways, some of which are independent of its MAO-B inhibitory activity.

MAO-B Independent Neuroprotection:

Excitotoxicity-Related Neuroprotection:

References

- 1. Neuroprotective Effects of the MAO‐B Inhibitor, this compound, in an In Vivo Model of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (this compound) on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF9601N in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF9601N, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a potent and selective monoamine oxidase type B inhibitor (MAO-BI).[1] Beyond its enzymatic inhibition, this compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models.[1] Notably, its protective effects extend to mitigating endoplasmic reticulum (ER) stress-induced apoptosis, a key pathological mechanism in several neurodegenerative diseases.[2] this compound has been shown to prevent the unfolded protein response (UPR) in human dopaminergic SH-SY5Y neuroblastoma cells, thereby blocking downstream apoptotic signaling.[2]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with a focus on appropriate dosage and concentration, as well as detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | 25 mg/mL (86.1 mM) | Sonication is recommended. |

Data sourced from publicly available information.[1]

Table 2: Recommended Concentration Range for In Vitro Studies

The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application. Based on studies with similar MAO-B inhibitors, a starting range for neuroprotection and anti-apoptotic assays in neuronal cell lines like SH-SY5Y is suggested below.

| Concentration Range (µM) | Application |

| 0.1 - 10 | Neuroprotection against oxidative stress |

| 1 - 25 | Inhibition of ER stress-induced apoptosis |

| 10 - 100 | Assessment of effects on cell cycle progression |

Note: This table provides a suggested starting range. The optimal concentration should be determined empirically for each cell line and experimental setup.

Signaling Pathway

This compound exerts its neuroprotective effects in part by modulating the Unfolded Protein Response (UPR) pathway, which is activated by endoplasmic reticulum (ER) stress. Under conditions of ER stress, the accumulation of unfolded or misfolded proteins triggers a signaling cascade aimed at restoring homeostasis. However, prolonged or severe ER stress can lead to apoptosis. This compound has been shown to intervene in this process, preventing the pro-apoptotic signals.[2]

Caption: this compound inhibits the Unfolded Protein Response (UPR) to prevent apoptosis.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurodegenerative disease research.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well plates

Procedure:

-

Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7-8 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound on the viability of SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

Complete growth medium

-